molecular formula C18H14BrP B1266768 (2-Bromophenyl)diphenylphosphine CAS No. 62336-24-7

(2-Bromophenyl)diphenylphosphine

Cat. No.: B1266768
CAS No.: 62336-24-7
M. Wt: 341.2 g/mol
InChI Key: XIONUQPOXCUMMB-UHFFFAOYSA-N
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Description

(2-Bromophenyl)diphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₁₄BrP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is primarily used as a precursor to the 2-lithiated derivative of triphenylphosphine, which in turn is a precursor to other phosphine ligands .

Mechanism of Action

Target of Action

The primary target of (2-Bromophenyl)diphenylphosphine is to act as a precursor to the 2-lithiated derivative of triphenylphosphine . This derivative, in turn, serves as a precursor to other phosphine ligands .

Mode of Action

This compound interacts with its targets through a coupling reaction. An efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, which is catalyzed by palladium complexes . The reaction can be represented as follows:

C6H4Br(I)+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]IC_6H_4Br(I) + HPPh_2 + Et_3N \rightarrow Ph_2P(C_6H_4Br) + [Et_3NH]I C6​H4​Br(I)+HPPh2​+Et3​N→Ph2​P(C6​H4​Br)+[Et3​NH]I

Biochemical Pathways

The compound plays a crucial role in the formation of unsymmetrical diphosphines . Many widely used diphosphine ligands have the general formula Ar2P(CH2)nPAr2. These compounds can be prepared from the reaction of X(CH2)nX (X=halogen) and MPPh2 (M = alkali metal) .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is soluble in nonpolar organic solvents . This solubility suggests that the compound may have good bioavailability in nonpolar environments.

Result of Action

The result of the action of this compound is the formation of other phosphine ligands . These ligands are versatile reagents that can be used in various chemical reactions .

Biochemical Analysis

Biochemical Properties

(2-Bromophenyl)diphenylphosphine plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of metallated phosphines, which are versatile reagents in biochemical processes . The compound’s interaction with palladium complexes catalyzes the coupling reaction of diphenylphosphine and 2-bromoiodobenzene . These interactions are crucial for the formation of phosphine ligands, which are essential in many biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the preparation of metallated phosphines can lead to changes in cellular activities, including alterations in enzyme activity and protein interactions . These changes can have significant impacts on cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand in the formation of phosphine complexes, which can inhibit or activate enzymes . The compound’s ability to form metallated phosphines is a key aspect of its molecular mechanism, as these phosphines can participate in various biochemical reactions, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular activities, including changes in enzyme activity and protein interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical reactions and cellular processes. At high doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in the formation of metallated phosphines is a key aspect of its involvement in metabolic pathways, as these phosphines can participate in various biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s solubility in nonpolar organic solvents also plays a role in its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s role in the formation of metallated phosphines can also influence its subcellular localization, as these phosphines can interact with various biomolecules within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromophenyl)diphenylphosphine can be synthesized through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction is as follows :

C6H4Br(I)+HPPh2+Et3NPh2P(C6H4Br)+[Et3NH]IC₆H₄Br(I) + HPPh₂ + Et₃N → Ph₂P(C₆H₄Br) + [Et₃NH]I C6​H4​Br(I)+HPPh2​+Et3​N→Ph2​P(C6​H4​Br)+[Et3​NH]I

Another method involves lithiation with butyl lithium to give o-lithiated triphenylphosphine. The bromide also forms a Grignard reagent, which can be used in various metallation reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of palladium-catalyzed coupling reactions is common due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)diphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Complexes: Used as catalysts in coupling reactions.

    Butyl Lithium: Used for lithiation reactions.

    Magnesium: Used to form Grignard reagents.

Major Products Formed

    2-Lithiated Triphenylphosphine: Formed through lithiation.

    Various Phosphine Ligands: Formed through substitution and coupling reactions.

Scientific Research Applications

(2-Bromophenyl)diphenylphosphine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bromine substituent, which allows for further functionalization through substitution and coupling reactions. This makes it a versatile precursor in the synthesis of various phosphine ligands and other organophosphorus compounds .

Properties

IUPAC Name

(2-bromophenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONUQPOXCUMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211392
Record name (2-Bromophenyl)diphenylphosphine
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Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62336-24-7
Record name (2-Bromophenyl)diphenylphosphine
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Record name (2-Bromophenyl)diphenylphosphine
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Record name (2-Bromophenyl)diphenylphosphine
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Record name (2-bromophenyl)diphenylphosphine
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Record name (2-BROMOPHENYL)DIPHENYLPHOSPHINE
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Synthesis routes and methods

Procedure details

According to the method described in a literature (S. E. Tunney and J. K. Stille, J. Org. Chem., 1987, 52, 748), (2-bromophenyl)diphenylphosphine was obtained by reacting 2-bromoiodobenzene and (trimethylsilyl)diphenylphosphine in toluene in the presence of dichlorobis(acetonitrile)palladium. Into a four-necked flask was weighed 10.00 g (29.3 mmol) of (2-bromophenyl)diphenylphosphine obtained in the above. The atmosphere of the reaction vessel fitted with a thermometer, a condenser tube, and a dropping funnel with a pressure-equalizing tube was completely replaced with nitrogen, and 100 mL of anhydrous tetrahydrofuran (hereinafter referred to as THF) was added thereto. Thereto was added dropwise 18.3 mL of n-butyllithium-hexane (1.6 M) solution at −78° C. over a period of 30 minutes, followed by 1 hour of stirring at the same temperature. The resulting mixed solution was added dropwise to a 25 mL THF solution of 4.83 g (29.3 mmol) of diethyl chlorophosphite (manufactured by Aldrich) at −78° C. over a period of 30 minutes. After the dropwise addition, a cooling bath was removed and the whole was further stirred at room temperature for 1 hour. After the reaction, THF was removed by evaporation, the residue was dissolved in 50 mL of diethyl ether, and insoluble matter was removed by filtration. The solvent was removed by evaporation and the residue was purified by active alumina column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain the title compound (10.30 g, a pale yellow oily substance). Yield 92%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of (2-bromophenyl)diphenylphosphine and its relation to similar compounds?

A1: The crystal structure of this compound (C18H14BrP) has been determined at 295 K. [] Importantly, this compound is isomorphous with (2-methylphenyl)diphenylphosphine, meaning they share the same crystal structure. [] This structural similarity provides insights into the potential properties and reactivity of these organophosphorus compounds.

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